6-Chloropyridin-3-yl acetate
Overview
Description
6-Chloropyridin-3-yl acetate is an organic compound with the chemical formula C8H8ClNO2. It is a colorless to yellow liquid that is soluble in common organic solvents such as ethanol, ether, and chlorinated hydrocarbons . This compound is often used as an intermediate in organic synthesis and drug synthesis .
Scientific Research Applications
6-Chloropyridin-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6-Chloropyridin-3-yl acetate is known to interact with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and can involve both binding and catalytic activities. For instance, it has been observed that this compound can act as a substrate for certain enzymes, leading to its transformation into different metabolites .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other biochemical changes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models Studies have shown that there can be threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that can involve various transporters and binding proteins . These processes can affect the localization or accumulation of this compound in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound can have significant effects on its activity or function This can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloropyridin-3-yl acetate can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine-5-carboxylic acid with ethyl formate . Another method includes the esterification of 6-chloro-3-pyridineacetic acid with ethanol in the presence of sulfuric acid, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions. The process includes refluxing 6-chloro-3-pyridineacetic acid with ethanol and sulfuric acid, followed by neutralization with sodium bicarbonate and extraction with dichloromethane .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropyridin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-chloronicotinic acid.
Reduction: Reduction reactions can convert it into 6-chloropyridin-3-yl methanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 6-Chloronicotinic acid.
Reduction: 6-Chloropyridin-3-yl methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 6-Chloropyridin-3-yl acetate involves its interaction with various molecular targets. The pyridine ring in its structure can act as a pharmacophore, modifying the properties of the compound and enabling it to interact with specific enzymes or receptors . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2-(6-Chloropyridin-3-yl)acetic acid: Similar in structure but with a carboxylic acid group instead of an acetate group.
N′-[(6-Chloropyridin-3-yl)methyl]-N-methylacetamide: A related compound with a different functional group.
Uniqueness: 6-Chloropyridin-3-yl acetate is unique due to its specific functional group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its solubility in common organic solvents and its ability to undergo various transformations make it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
(6-chloropyridin-3-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5(10)11-6-2-3-7(8)9-4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKLWOGUAXAQGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356133 | |
Record name | 5-Acetyloxy-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188057-24-1 | |
Record name | 5-Acetyloxy-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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